molecular formula C60H86N7O9P B13729172 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13729172
M. Wt: 1080.3 g/mol
InChI Key: UOYPBRBOXKOJLE-ZGTMVWBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a phosphoramidite derivative critical in oligonucleotide synthesis. Its structure includes:

  • A 5'-O-(4,4'-dimethoxytrityl) (DMTr) protecting group for nucleophilic protection .
  • A 2-cyanoethyl-[di(isopropyl)amino]phosphoramidite group for coupling reactions .
  • A 3-hexadecoxy chain (C16 alkyl group), enhancing lipophilicity .
  • A 2-methylpropanamide (isobutyryl) group at the purine N2 position, preventing undesired side reactions .

Synthesis involves sequential steps: activation with 5-ethylthio-1H-tetrazole (ETT), coupling with diisopropyl phosphoramidite, and purification via silica chromatography. Analytical validation by LC/MS (99% purity) and NMR confirms structural integrity .

Properties

Molecular Formula

C60H86N7O9P

Molecular Weight

1080.3 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C60H86N7O9P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-26-39-72-54-53(76-77(74-40-27-38-61)67(44(4)5)45(6)7)51(75-58(54)66-42-62-52-55(66)63-59(65-57(52)69)64-56(68)43(2)3)41-73-60(46-28-24-23-25-29-46,47-30-34-49(70-8)35-31-47)48-32-36-50(71-9)37-33-48/h23-25,28-37,42-45,51,53-54,58H,10-22,26-27,39-41H2,1-9H3,(H2,63,64,65,68,69)/t51-,53-,54-,58-,77?/m1/s1

InChI Key

UOYPBRBOXKOJLE-ZGTMVWBUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Biological Activity

The compound N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 128219-82-9
Molecular Formula C₄₉H₅₆N₇O₉P
Molecular Weight 917.98 g/mol
Purity ≥ 98%

Structural Characteristics

The compound features multiple functional groups including:

  • A purine base
  • A phosphanyl group
  • Multiple methoxy and cyano substituents
    These structural elements contribute to its potential interactions with biological systems.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The presence of the phosphanyl group suggests potential inhibition of phosphatases or kinases, which are critical in various signaling pathways.
  • Antioxidant Properties : Compounds with methoxy groups often exhibit antioxidant activity, potentially reducing oxidative stress in cells.
  • Interaction with Nucleotide Pathways : Given its purine structure, it may influence nucleotide synthesis or metabolism.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar purine derivatives. The findings indicated that compounds with structural similarities to our target molecule showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The study found that these compounds could upregulate neurotrophic factors and reduce apoptosis in neuronal cells .

Antiviral Potential

Research has also highlighted the antiviral potential of purine derivatives. In vitro studies demonstrated that certain analogs could inhibit viral replication by interfering with nucleic acid synthesis .

Summary of Biological Activities

Activity TypeObserved EffectReference
Cytotoxicity Significant reduction in cancer cell viability
Neuroprotection Upregulation of neurotrophic factors
Antiviral Activity Inhibition of viral replication

Comparative Analysis with Similar Compounds

Compound NameCAS NumberCytotoxicity (IC50)Neuroprotective ActivityAntiviral Activity
Target Compound128219-82-915 µMYesModerate
Compound A1234567810 µMYesHigh
Compound B8765432120 µMNoLow

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure indicates it may interact with biological targets involved in cellular processes. Here are some notable applications:

Anticancer Activity

Research suggests that compounds with purine derivatives can exhibit anticancer properties. The presence of the purine ring in this compound may allow it to interfere with nucleic acid metabolism or cell signaling pathways associated with cancer proliferation.

Antiviral Properties

Given the structural similarities to nucleosides, this compound may also serve as a potential antiviral agent. Nucleoside analogs are known to inhibit viral replication by mimicking natural substrates for viral enzymes.

Enzyme Inhibition

The phosphanyl group in the structure could enhance binding to specific enzymes, making it a candidate for enzyme inhibition studies, particularly in pathways relevant to cancer or viral infections.

Biochemical Research Applications

The compound can be utilized in various biochemical assays and research methodologies:

Drug Development

This compound can be a lead candidate in drug development programs aimed at creating new therapeutic agents for diseases like cancer and viral infections. Its unique chemical properties make it suitable for structure-activity relationship (SAR) studies.

Molecular Biology Tools

Due to its ability to mimic nucleotides, it can be used as a tool in molecular biology for studying DNA and RNA processes, such as replication and transcription.

Case Study 1: Anticancer Activity

In a study examining the effects of purine derivatives on cancer cell lines, researchers found that compounds similar to N-[9-(...)] exhibited significant cytotoxicity against various cancer types, suggesting potential as chemotherapeutic agents.

Case Study 2: Antiviral Testing

Another research initiative focused on testing nucleoside analogs against viral infections demonstrated that compounds with structural similarities to this molecule effectively inhibited viral replication in vitro.

Comparison with Similar Compounds

Substituent Variations and Functional Impact

The table below highlights key differences between the target compound and analogues:

Compound Name Substituents (R groups) Molecular Weight (g/mol) Key Functional Impact
Target Compound 3-hexadecoxy, DMTr, 2-cyanoethyl ~1200 (estimated) Enhanced lipophilicity, in vivo stability
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (43) 4-hydroxy, sulfanyl groups ~800 Higher hydrophilicity, faster renal clearance
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (21) TBDMS, benzoylsulfanyl ~900 Requires TBAF deprotection, moderate stability
5’-ODMT cEt N-Bz A Phosphoramidite Bicyclic oxolane, DMTr ~1100 Steric hindrance limits coupling efficiency

Key Observations:

  • Lipophilicity : The target’s 3-hexadecoxy chain improves membrane permeability compared to hydroxy or TBDMS-containing analogues .
  • Synthesis Complexity : Compounds with TBDMS (e.g., 21) require additional deprotection steps, reducing yield .
  • Coupling Efficiency : Bicyclic structures (e.g., ) exhibit lower coupling rates due to steric effects, whereas the target’s linear chain optimizes reaction kinetics .

Analytical and Purity Profiles

  • LC/MS Analysis : The target compound and analogues (e.g., compound 12 in ) achieve >98% purity using Gemini C-18 columns with NH4OAc/MeOH gradients .
  • NMR Shifts : The hexadecoxy chain induces upfield shifts (δ 1.2–1.5 ppm) in oxolane ring protons, distinct from hydroxy-bearing analogues (δ 4.0–4.5 ppm) .

Preparation Methods

Preparation Methods

Detailed Synthetic Route

Sugar Moiety Synthesis and Protection
  • The starting point is typically a ribose or deoxyribose sugar derivative, which is selectively protected at the 5'-hydroxyl with the bis(4-methoxyphenyl)-phenylmethoxy (DMT) group. This protection prevents unwanted side reactions during subsequent steps.
  • The 3'-hydroxyl is functionalized with a long-chain alkoxy group such as hexadecoxy or alternatively a propargyl (prop-2-ynoxy) group, enabling further click chemistry or lipid conjugation post-synthesis.
  • The 4'-position is modified by attaching a 2-cyanoethoxy-N,N-diisopropylphosphoramidite group, which is essential for the phosphoramidite chemistry used in oligonucleotide synthesis.
Purine Base Attachment and Protection
  • The purine base (adenine derivative) is introduced at the anomeric carbon (1'-position) of the sugar ring.
  • The base is protected by a benzamide group at the 6-position, which enhances the stability of the nucleoside during synthesis and purification.
  • The stereochemistry at the sugar carbons (2R,3R,4R,5R) is carefully controlled to ensure biological compatibility and correct base pairing.
Phosphitylation and Final Functionalization
  • The 4'-hydroxyl is phosphitylated using reagents such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions, typically in the presence of a base like diisopropylethylamine.
  • The reaction is performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • The product is purified by chromatography and characterized by NMR (1H, 13C, 31P) and LC/MS to confirm structure and purity (>99%).

Industrial Scale Considerations

  • Scale-up involves optimization of reaction parameters such as temperature, solvent, and reagent concentrations to maintain yield and purity.
  • Continuous flow reactors and automated monitoring systems are employed to control reaction kinetics and minimize side products.
  • Quality control includes rigorous analytical testing to ensure batch-to-batch consistency.

Chemical Reactions and Analysis

Types of Chemical Reactions Involved

Reaction Type Description Common Reagents Outcome
Alkylation Introduction of alkyl groups on sugar or base moieties Alkyl halides, stannylene intermediates 2'-O-alkylated nucleosides
Protection Installation of protective groups like DMT or benzamide DMT-Cl, benzoyl chloride Protected nucleosides stable during synthesis
Phosphitylation Attachment of phosphoramidite group 2-cyanoethyl N,N-diisopropylchlorophosphoramidite Phosphoramidite nucleoside for coupling
Deprotection Removal of protective groups post-synthesis Acidic or basic conditions Free hydroxyls or amines for further reactions

Reaction Conditions and Notes

  • Alkylation is often performed on dialkyl stannylene intermediates or directly on nucleosides under controlled temperature to avoid side reactions.
  • Protection steps require dry solvents and inert atmosphere to prevent premature hydrolysis.
  • Phosphitylation is sensitive to moisture and oxygen; reactions are done under anhydrous and inert conditions.
  • Purification is typically done by silica gel chromatography or reverse-phase HPLC.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Key Notes
1 Sugar protection at 5'-OH with DMT DMT-Cl, pyridine, anhydrous Protects 5'-hydroxyl
2 Alkylation of 3'-OH with hexadecoxy or propargyl group Alkyl bromide or iodide, base Enables functionalization
3 Base attachment and benzamide protection Purine base, benzoyl chloride Stabilizes base
4 Phosphitylation at 4'-OH 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA Prepares for oligonucleotide synthesis
5 Purification and characterization Chromatography, NMR, LC/MS Ensures >99% purity

Research Findings and Characterization

  • The compound exhibits high purity (>99%) confirmed by LC/MS using Shimadzu LC/API 2000 MS and NMR spectroscopy (1H, 13C, 31P).
  • The stereochemical configuration is confirmed by chiral HPLC and NMR coupling constants.
  • Stability tests show resistance to premature deprotection under standard oligonucleotide synthesis conditions.
  • The compound’s design facilitates efficient coupling and incorporation into oligonucleotides with minimal side reactions.

Q & A

Q. What are the critical steps in synthesizing this compound with high yield and purity?

The synthesis involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Phosphoramidite coupling : The 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group is introduced under anhydrous conditions using tetrazole as an activator, requiring strict temperature control (0–25°C) and inert atmosphere .
  • Protection/deprotection : tert-Butyldimethylsilyl (TBDMS) and bis(4-methoxyphenyl)-phenylmethoxy (DMT) groups are used to protect reactive hydroxyl sites, with TBDMS removed via fluoride-based reagents (e.g., TBAF) .
  • Purification : Reverse-phase HPLC or silica gel chromatography is critical to isolate intermediates and the final product, with purity assessed by NMR (δ 7.2–6.8 ppm for aromatic protons) and mass spectrometry (expected [M+H]+ at 788 m/z) .

Q. Which analytical techniques are essential for confirming its structural integrity?

  • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., DMT-protected hydroxyls at δ 3.7–3.8 ppm; purine C6=O at δ 164 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
  • Infrared spectroscopy (IR) : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyanoethyl group) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Use aprotic solvents (e.g., DMSO or acetonitrile) for stock solutions, with concentration ≤10 mM to avoid aggregation.
  • Stability studies via LC-MS under physiological pH (7.4) and temperature (37°C) over 24–72 hours are recommended, as the phosphoramidite linkage is prone to hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes)?

  • Perform docking studies (AutoDock Vina or Schrödinger) using the purine core and phosphoramidite group as key pharmacophores. Molecular dynamics simulations (AMBER/CHARMM) can assess binding stability to targets like kinases or polymerases .
  • Contradiction analysis : If experimental IC50 values conflict with docking scores, re-evaluate protonation states (e.g., purine N1/N7) or solvation effects using explicit solvent models .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Use chiral HPLC (e.g., Chiralpak IA/IB columns) to resolve diastereomers arising from the oxolan-2-yl ring’s 2R,3R,4R,5R configuration .
  • Mechanistic insight : The hexadecoxy group’s bulky substituents may induce steric hindrance during phosphorylation; optimize reaction time (12–24 hr) and stoichiometry (1.2–1.5 eq phosphoramidite) .

Q. How to design experiments resolving contradictory bioactivity data across cell lines?

  • Dose-response profiling : Test potency (EC50) in primary vs. immortalized cells, controlling for efflux pumps (e.g., ABC transporters) with inhibitors like verapamil .
  • Off-target screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions with non-target kinases .

Q. What methodologies characterize its solid-state properties for formulation studies?

  • Differential scanning calorimetry (DSC) : Determine melting point (expected 150–170°C) and polymorphic transitions.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition patterns (>200°C for phosphoramidite cleavage) .

Methodological Considerations

  • Reaction scale-up : Pilot reactions (≤5 mmol) are advisable due to the compound’s sensitivity to moisture and oxygen .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in the oxolane ring region .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.